Remacemide - 135252-01-6

Remacemide

Catalog Number: EVT-1207403
CAS Number: 135252-01-6
Molecular Formula: C17H20N2O
Molecular Weight: 268.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-amino-N-(1,2-diphenylpropan-2-yl)acetamide is a stilbenoid.
Introduction to Remacemide: Pharmacological Significance and Historical Context

Chemical Structure and Physicochemical Properties of Remacemide Hydrochloride

Remacemide hydrochloride (chemical name: (±)-2-amino-N-(1-methyl-1,2-diphenylethyl)-acetamide hydrochloride) is a racemic compound with the molecular formula C₁₇H₂₁ClN₂O and a molar mass of 268.360 g·mol⁻¹. The compound features a diphenylalkyl backbone with a glycinamide moiety, contributing to its amphiphilic properties. Its structural configuration enables interactions with both ionotropic glutamate receptors and voltage-gated ion channels [1] [8].

Physicochemical Characteristics:Remacemide hydrochloride presents as a white to beige crystalline powder that is highly soluble in water (>10 mg/mL). The hydrochloride salt form was primarily developed to enhance stability and bioavailability. Its log P value (partition coefficient) of approximately 2.35-2.48 indicates moderate lipophilicity, facilitating blood-brain barrier penetration with a brain uptake index (BUI) of 51 ± 0.9 SD in animal models [1] [8].

Table 1: Physicochemical Profile of Remacemide Hydrochloride

PropertyValueExperimental Notes
Molecular FormulaC₁₇H₂₁ClN₂OHydrochloride salt form
Molecular Weight268.360 g·mol⁻¹Monoisotopic: 268.157563272
CAS Registry Number111686-79-4 (HCl); 128298-28-2 (base)Two identifiers for different forms
SMILES StringCl.CC(Cc1ccccc1)(NC(=O)CN)c2ccccc2Describes atomic connectivity
InChI KeyHYQMIUSWZXGTCC-UHFFFAOYSA-NStandardized molecular identifier
Solubility in Water>10 mg/mLAt room temperature
pKa (Strongest Basic)8.14Predicted using computational methods
Melting PointNot fully characterizedLacks detailed thermal analysis data

Stereochemical Considerations:Remacemide contains a chiral center, and its enantiomers exhibit differential pharmacological activity. The (-)-stereoisomer demonstrates equivalent potency to the racemic mixture in preventing maximal electroshock seizures in rats, while the (+)-stereoisomer is significantly less potent. This stereospecificity suggests enantioselective interactions with molecular targets, though clinical development proceeded with the racemate [1] .

Salt Form Investigations:Beyond the hydrochloride salt, researchers explored alternative remacemide salts to optimize pediatric formulation properties, particularly focusing on taste profile improvement and suspension stability. These investigations remained preliminary due to discontinuation of development [1].

Historical Development and Patent Landscape of Remacemide

Discovery and Early Development (Fisons Era):Remacemide emerged from Fisons' drug discovery program in the late 1980s, designed as a structural analog of phenytoin with three-dimensional molecular similarity but distinct mechanism. Initial anticonvulsant activity was documented in 1990 using murine models, showing efficacy against maximal electroshock seizures (ED₅₀: 6-60 mg/kg depending on species and route) [1] . By 1992, researchers identified its principal active metabolite, FPL 12495 (AR-R 12495AA, desglycinyl-remacemide), which exhibited approximately 150-fold greater affinity for NMDA receptors than the parent compound. This metabolite's discovery reshaped understanding of remacemide's mechanism, suggesting prodrug characteristics [1] [9].

Corporate Transitions and Clinical Expansion:In 1995, Astra AB acquired Fisons' research portfolio, including remacemide, during corporate restructuring. At acquisition, remacemide was in Phase IIb trials for epilepsy and Phase I for Huntington's disease [1] [9]. Following the Astra-Zeneca merger (1999), development expanded to Parkinson's disease and neuroprotection in acute ischemic stroke. The compound received orphan drug designation from the FDA under the trade name Ecovia for Huntington's disease in March 2000 [1] [3].

Table 2: Clinical Development Timeline of Remacemide

PhaseIndicationTimeframeDevelopment StatusKey Organizations
PreclinicalEpilepsy models1990-1992Efficacy establishedFisons Pharmaceuticals
Phase IIbRefractory epilepsy1995Ongoing at acquisitionFisons/Astra
Phase IHuntington's1995Preliminary safetyAstra
Phase IIIEpilepsy1998-1999Modest efficacy, dizzinessAstraZeneca
Phase IIParkinson's1998-2000Motor fluctuation evaluationAstraZeneca
Phase IIIHuntington's2000Orphan designation (Ecovia)AstraZeneca
Phase IIAcute ischemic stroke1999-2000Neuroprotection assessmentAstraZeneca
--Neuropathic painPreclinicalInvestigational onlyAstraZeneca

Patent and Intellectual Property Landscape:The patent portfolio for remacemide primarily originated with Fisons (e.g., PR-934-423A), with subsequent patents filed during AstraZeneca's development phase. Key patents covered synthesis methods (US10017536B2 describes related peptide amides), crystalline forms, and therapeutic applications. Following discontinuation, no significant new patents have emerged, indicating abandoned commercial development [1] [3] [6].

Discontinuation Rationale:Despite promising neuroprotective mechanisms, remacemide development was discontinued circa 2001 due to modest efficacy in pivotal trials. For epilepsy, a Cochrane meta-analysis (2002) of two trials (n=514) showed only a 1.59 relative risk for ≥50% seizure reduction versus placebo, insufficient for further investment [4] [9]. Parkinson's trials revealed no significant improvement in core symptoms, while Huntington's studies failed to demonstrate convincing disease modification. Development cessation reflected strategic prioritization rather than safety concerns alone [1] [3] [9].

Classification Within Antiepileptic and Neuroprotective Agents

Dual Mechanism of Action:Remacemide occupies a unique pharmacological niche due to its complementary mechanisms:

  • Low-Affinity NMDA Receptor Antagonism: Binds non-competitively to the ionic channel site of NMDA receptors with weak affinity (50% displacement of [³H]MK801 at 68 μM), reducing glutamate-mediated excitotoxicity without inducing neuropathological changes seen with high-affinity blockers like MK-801 [1] [9].
  • Voltage-Gated Sodium Channel Blockade: Inhibits sustained repetitive neuronal firing, mechanistically similar to classical antiepileptics like phenytoin and carbamazepine. This activity is primarily attributed to the parent compound rather than metabolites [9].

Metabolic Activation and Pharmacology:Remacemide functions as a prodrug to its desglycine metabolite FPL 12495 (AR-R 12495AA), which demonstrates substantially greater NMDA receptor affinity (50% displacement of [³H]MK801 at 0.48 μM). The S-isomer of this metabolite (FPL 12859) exhibits the highest potency. This metabolic activation occurs systemically and within the CNS, with FPL 12495 contributing significantly to in vivo effects despite remacemide's intrinsic activity [1] [9].

Comparative Classification:

  • Anticonvulsants:Remacemide was classified among broad-spectrum anticonvulsants with multiple mechanisms. Unlike traditional sodium channel blockers (e.g., phenytoin), it offered additional glutamatergic modulation. However, its efficacy profile in refractory epilepsy trials positioned it below contemporary agents like levetiracetam in therapeutic hierarchies [2] [4]. In WAG/Rij rat absence epilepsy models, remacemide paradoxically increased spike-wave discharge duration despite reducing discharge numbers, contrasting with most glutamate antagonists [1].

  • Neuroprotective Agents:As a well-tolerated NMDA antagonist, remacemide represented a promising neuroprotective strategy for acute ischemia and neurodegenerative disorders. Its low receptor affinity theoretically permitted neuroprotection without psychotomimetic effects. In stroke models, it reduced neuronal injury through combined presynaptic (glutamate release inhibition) and postsynaptic (channel blockade) actions [1] [9]. Post-surgical neuroprotection studies showed encouraging preliminary results, though comprehensive phase III data remained unpublished following discontinuation [9].

  • Experimental Parkinson's Therapies:Classified as an adjunctive therapy for motor fluctuations, remacemide showed modest signal in clinical trials. Its interaction with levodopa pharmacokinetics (delaying absorption without affecting overall exposure) complicated its use in Parkinsonian regimens [1] [2]. The sodium channel blockade potentially offered stabilization of neuronal excitability in basal ganglia circuits [10].

Pharmacokinetic Interactions:Remacemide's metabolic profile significantly influenced its therapeutic classification. It inhibits cytochrome P450 3A4 (CYP3A4), elevating concentrations of co-administered drugs metabolized by this pathway (e.g., carbamazepine). Conversely, carbamazepine induces remacemide metabolism, creating complex bidirectional interactions. No significant interactions occur with valproate, permitting combination therapy without dose adjustment [1] [5] [20].

Table 3: Pharmacological Classification of Remacemide

Therapeutic CategoryMechanistic SubclassComparative AgentsDistinguishing Features of Remacemide
AnticonvulsantsDual sodium channel/NMDA blockersRiluzole, valproate (partial)Prodrug metabolism to potent NMDA antagonist
NeuroprotectantsLow-affinity NMDA antagonistsMemantine, amantadineAdditional sodium channel blockade
Parkinson's adjunctsGlutamatergic modulatorsAmantadine, budipineInteraction with levodopa absorption kinetics
Huntington's therapeuticsExcitotoxicity reducersRiluzole, coenzyme Q10Orphan designation specifically for Huntington's

Properties

CAS Number

135252-01-6

Product Name

Remacemide

IUPAC Name

2-amino-N-(1,2-diphenylpropan-2-yl)acetamide

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

InChI

InChI=1S/C17H20N2O/c1-17(19-16(20)13-18,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12-13,18H2,1H3,(H,19,20)

InChI Key

YSGASDXSLKIKOD-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)CN

Synonyms

2-amino-N-(1-methyl-1,2-diphenylethyl)acetamide
FPL 12924AA
FPL-12944AA
PR 934-423
PR-934-423
remacemide
remacemide monohydrochloride, (+-)-isome

Canonical SMILES

CC(CC1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.